molecular formula C10H16O B14511679 2,5,6-Trimethylhept-5-en-3-yn-2-ol CAS No. 62839-58-1

2,5,6-Trimethylhept-5-en-3-yn-2-ol

Cat. No.: B14511679
CAS No.: 62839-58-1
M. Wt: 152.23 g/mol
InChI Key: SXEHGPAKKSQIJO-UHFFFAOYSA-N
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Description

2,5,6-Trimethylhept-5-en-3-yn-2-ol (CAS 1096687-70-5) is a high-purity specialty chemical with the molecular formula C10H16O . This compound features a unique molecular structure combining both alkyne and alkene functional groups, making it a valuable intermediate in exploratory organic synthesis and materials science research. Its distinct structure is of significant interest for developing novel organic frameworks and studying structure-reactivity relationships in unsaturated compounds. Researchers utilize this chemical in the development of advanced materials and as a key building block for more complex, functionally diverse molecules. The presence of both a triple bond and a double bond within a single, branched-chain alcohol offers a multifaceted platform for various chemical transformations, including cyclization and polymerization reactions. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

62839-58-1

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

2,5,6-trimethylhept-5-en-3-yn-2-ol

InChI

InChI=1S/C10H16O/c1-8(2)9(3)6-7-10(4,5)11/h11H,1-5H3

InChI Key

SXEHGPAKKSQIJO-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C)C#CC(C)(C)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5,6-Trimethylhept-5-en-3-yn-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5,6-trimethylhept-5-en-3-yne and a suitable alcohol precursor.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

    Purification: The final product is purified using techniques such as distillation or chromatography to remove any impurities.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous processing methods to achieve high yields and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 2,5,6-Trimethylhept-5-en-3-yn-2-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The alkyne group can be reduced to form alkanes or alkenes.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Halogenating agents such as chlorine or bromine can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,5,6-Trimethylhept-5-en-3-yn-2-ol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5,6-Trimethylhept-5-en-3-yn-2-ol involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between 2,5,6-Trimethylhept-5-en-3-yn-2-ol and two related compounds:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Structural Features
This compound (Target) C₁₀H₁₆O (inferred) ~152.23 (calculated) Tertiary alcohol, enyne Conjugated enyne, three methyl groups
5-Hexen-3-yn-2-ol, 2-methyl- C₇H₁₀O 110.1537 Secondary alcohol, enyne Shorter carbon chain, one methyl group
4-Penten-2-ol, 5-(2,6,6-trimethylbicyclo[3.1.1]hept-3-yl) C₁₅H₂₆O 222.19848 Secondary alcohol, bicyclic terpene moiety Rigid bicyclic framework, isolated alkene
Key Observations:
  • Functional Groups : The target compound’s tertiary alcohol and conjugated enyne system contrast with the secondary alcohol in and the bicyclic terpene-alcohol hybrid in .
  • Conjugation : The conjugated enyne in the target compound may enhance stability and electronic delocalization relative to isolated alkynes or alkenes in and .

Physicochemical Properties

Boiling Points and Solubility:
  • Target Compound : Predicted to have moderate solubility in polar solvents due to the hydroxyl group, but lower volatility than (MW ~110) due to higher molecular weight and branching.
  • Compound : Lower molecular weight (110.1537) and less branching likely result in higher volatility and better miscibility in organic solvents .
Stability:
  • The conjugated enyne in the target compound may offer greater thermal stability compared to the isolated alkene in or the terminal alkyne in .

Q & A

Basic: What experimental methodologies are recommended for synthesizing 2,5,6-Trimethylhept-5-en-3-yn-2-ol?

Answer:
The synthesis of structurally similar alkenynols (e.g., 4-(4-Methoxyphenyl)-2-phenylquinazolin-6-yl)but-3-yn-1-ol) often employs palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling , to form carbon-carbon triple bonds. For example, a mixture of precursors, PdCl₂(PPh₃)₂, CuI, and Cs₂CO₃ in THF under argon can yield the desired product after purification via column chromatography . Key steps include:

  • Catalyst optimization : PdCl₂(PPh₃)₂ and PCy₃ for improved regioselectivity.
  • Reaction monitoring : TLC to track consumption of starting materials.
  • Workup : Extraction with chloroform, drying over Na₂SO₄, and solvent evaporation.

Basic: How can spectroscopic techniques validate the structure of this compound?

Answer:
1D/2D NMR and IR spectroscopy are critical for confirming stereochemistry and functional groups. For example:

  • ¹H NMR : Peaks at δ ~2.74 ppm (triplet, J = 6.5 Hz) indicate methylene protons adjacent to an alkyne, while δ ~8.35 ppm (singlet) confirms aromatic protons in related compounds .
  • ¹³C NMR : Signals at ~88.5 ppm and ~91.9 ppm correspond to sp-hybridized carbons in alkynes .
  • IR : A strong absorption at ~2229 cm⁻¹ confirms the presence of a carbon-carbon triple bond .

Advanced: How should researchers resolve contradictions in reported thermodynamic data (e.g., boiling points) for alkenynols?

Answer:
Discrepancies in phase-change data (e.g., boiling points under reduced pressure) require systematic validation :

  • Pressure calibration : Compare measurements at standardized pressures (e.g., 0.020 bar vs. 1 bar) .
  • Instrumentation cross-check : Validate results using multiple techniques (e.g., reduced-pressure distillation vs. gas chromatography) .
  • Reference compounds : Use analogs like 5-Hepten-2-ol, 6-methyl- as internal controls .

Advanced: What challenges arise in stereochemical analysis of this compound, and how can they be addressed?

Answer:
The compound’s tetrasubstituted double bond and proximity of methyl/alkynyl groups complicate stereochemical assignments. Solutions include:

  • NOESY/ROESY : Detect spatial interactions between methyl groups and alkynyl protons to infer spatial configuration .
  • Chiral chromatography : Separate enantiomers using chiral stationary phases (e.g., cellulose derivatives) .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated spectra for stereoisomers .

Advanced: How can computational methods enhance the study of this compound’s reactivity?

Answer:
Density Functional Theory (DFT) at the B3LYP/6-31G* level can predict:

  • Reaction pathways : Transition states for cyclization or electrophilic additions .
  • Thermodynamic stability : Compare relative energies of stereoisomers .
  • Spectroscopic properties : Simulate IR and NMR spectra to validate experimental data .

Advanced: What safety protocols are critical when handling this compound in the lab?

Answer:
Based on GHS classifications for similar compounds (e.g., 7-Nonen-2-ol derivatives):

  • PPE : Wear nitrile gloves and safety goggles to prevent skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of vapors (OSHA respiratory protection guidelines) .
  • Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid dust formation .

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